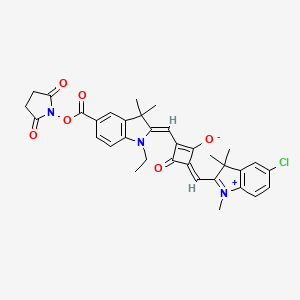

Squarain-carboxylate N-succinimidyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

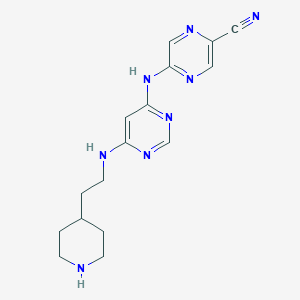

La préparation de SQ-NHS implique la réaction de l'acide squarïque avec la N-hydroxysuccinimide en présence d'un agent de couplage tel que le 1-éthyl-3-(3-diméthylaminopropyl) carbodiimide (EDC). La réaction se produit généralement dans un solvant organique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) dans des conditions douces .

Méthodes de production industrielle

La production industrielle de SQ-NHS suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction afin d'assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le SQ-NHS subit principalement des réactions de substitution nucléophile, où l'ester N-hydroxysuccinimide réagit avec les amines primaires pour former des liaisons amides stables . Cette réaction est très efficace et se produit dans des conditions douces, généralement à un pH compris entre 7,2 et 9 .

Réactifs et conditions courants

Réactifs : Amines primaires, EDC, N-hydroxysuccinimide

Conditions : Températures douces, pH 7,2 à 9, solvants organiques comme le DMF ou le DMSO

Produits principaux

Le produit principal de la réaction entre le SQ-NHS et les amines primaires est une liaison amide stable, qui est cruciale pour les applications de bioconjugaison .

Applications de la recherche scientifique

Le SQ-NHS est largement utilisé dans divers domaines de la recherche scientifique :

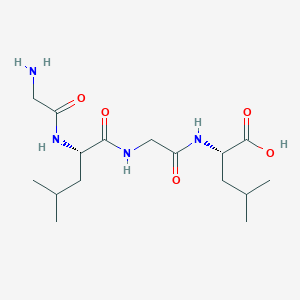

Chimie : Utilisé pour le marquage et la réticulation des protéines et des peptides.

Biologie : Employé dans le développement de biosenseurs et de tests diagnostiques.

Médecine : Utilisé dans la création de conjugués anticorps-médicaments pour l'administration ciblée de médicaments.

Industrie : Appliqué dans la production de colorants fluorescents et d'autres réactifs de marquage.

Mécanisme d'action

Le mécanisme d'action du SQ-NHS implique la formation d'une liaison covalente entre l'ester N-hydroxysuccinimide et le groupe amine primaire de la molécule cible. Cette réaction entraîne le déplacement du groupe partant N-hydroxysuccinimide et la formation d'une liaison amide stable . La forte réactivité de l'ester NHS envers les amines aliphatiques est exploitée dans diverses techniques de bioconjugaison .

Applications De Recherche Scientifique

SQ-NHS is extensively used in various scientific research fields:

Chemistry: Used for labeling and crosslinking proteins and peptides.

Biology: Employed in the development of biosensors and diagnostic assays.

Medicine: Utilized in the creation of antibody-drug conjugates for targeted drug delivery.

Industry: Applied in the production of fluorescent dyes and other labeling reagents.

Mécanisme D'action

The mechanism of action of SQ-NHS involves the formation of a covalent bond between the N-hydroxysuccinimide ester and the primary amine group of the target molecule. This reaction results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide bond . The high reactivity of the NHS ester towards aliphatic amines is exploited in various bioconjugation techniques .

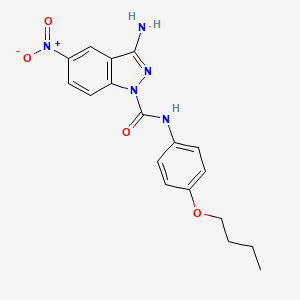

Comparaison Avec Des Composés Similaires

Composés similaires

N-hydroxysulfosuccinimide (Sulfo-NHS) : Similaire au SQ-NHS, mais contient un groupe sulfonate, ce qui le rend plus soluble dans l'eau.

Imidoesters : Une autre classe de réticulants réactifs aux amines utilisés pour le marquage des protéines.

Unicité

Le SQ-NHS est unique en raison de sa forte réactivité et de sa stabilité, ce qui en fait un choix idéal pour les applications de bioconjugaison. Sa capacité à former des liaisons amides stables dans des conditions douces le distingue des autres composés similaires .

Propriétés

Formule moléculaire |

C34H32ClN3O6 |

|---|---|

Poids moléculaire |

614.1 g/mol |

Nom IUPAC |

(4E)-4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate |

InChI |

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 |

Clé InChI |

RRLJXAKQFSXTLC-UHFFFAOYSA-N |

SMILES isomérique |

CCN\1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(/C1=C/C4=C(/C(=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)/C4=O)[O-])(C)C |

SMILES canonique |

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)

![hydrogen (glycinato-N,O)[sulphato(2-)-O,O']ferrate(1-)](/img/structure/B12337488.png)

![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12337495.png)

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)